molecular formula C18H18FN3O B5634802 N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE

N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE

Cat. No.: B5634802
M. Wt: 311.4 g/mol
InChI Key: RNVVFPAXRBBRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical and biological properties.

    Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its reactivity and stability.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: It can be employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and benzodiazole core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may influence signaling pathways and biochemical processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
  • N-(2-{1-[(2-BROMOPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
  • N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE

Uniqueness

N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-13(23)20-11-10-18-21-16-8-4-5-9-17(16)22(18)12-14-6-2-3-7-15(14)19/h2-9H,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVVFPAXRBBRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.